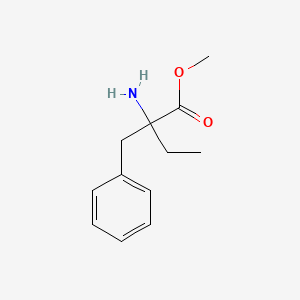
D,L-Phe(alphaEt)-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D,L-Phe(alphaEt)-OMe is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a benzyl group, and a methyl ester functional group. It is widely used in organic synthesis and has applications in various fields such as medicinal chemistry, peptide synthesis, and polymer materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D,L-Phe(alphaEt)-OMe typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods: Industrial production of amino acid methyl esters often employs similar esterification techniques but on a larger scale. The use of protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as thionyl chloride, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: D,L-Phe(alphaEt)-OMe can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
D,L-Phe(alphaEt)-OMe has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Serves as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of D,L-Phe(alphaEt)-OMe involves its interaction with various molecular targets and pathways. The compound can act as a precursor in the synthesis of peptides and other biologically active molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations.
Comparación Con Compuestos Similares
- 2-Amino-2-phenylbutyric acid methyl ester
- 2-Amino-2-(4-methylbenzyl)butyric acid methyl ester
- 2-Amino-2-(4-chlorobenzyl)butyric acid methyl ester
Comparison: D,L-Phe(alphaEt)-OMe is unique due to its specific structural features, such as the benzyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
methyl 2-amino-2-benzylbutanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-12(13,11(14)15-2)9-10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3 |
Clave InChI |
GIWVTXJBLQUXGM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CC=CC=C1)(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


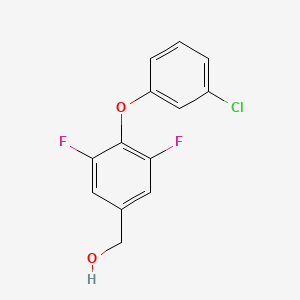
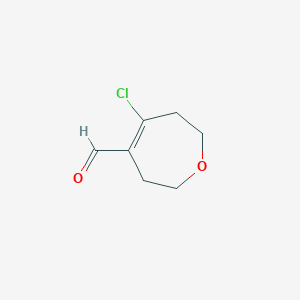
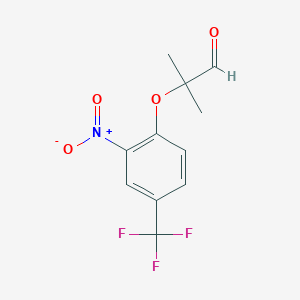
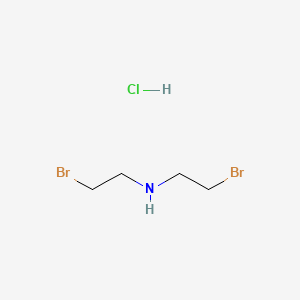
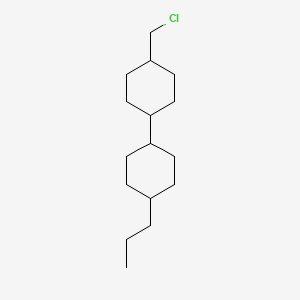
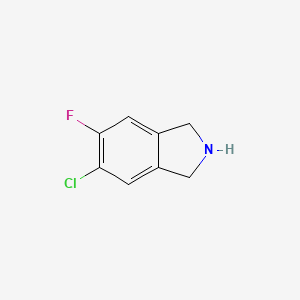
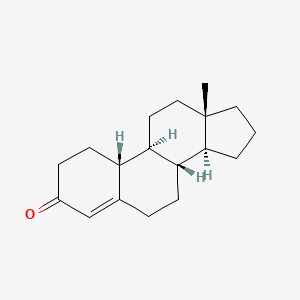

![1,3,7-Trimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B8336802.png)
![4-(4-aminophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B8336810.png)
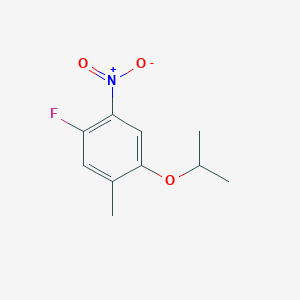
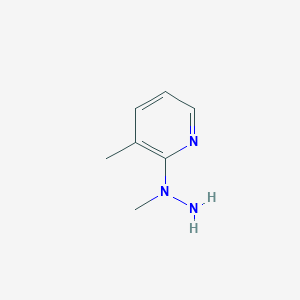
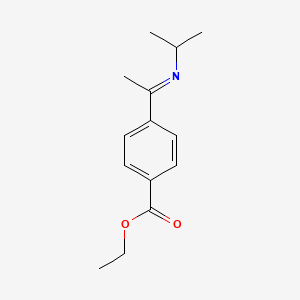
![cis-4-amino-N-{[2-(trifluoromethyl)phenyl]methyl}cyclohexanecarboxamide](/img/structure/B8336858.png)
